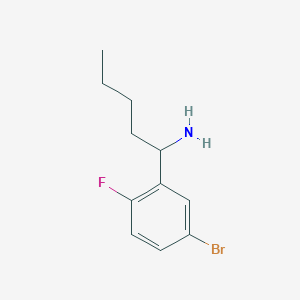
1-(5-Bromo-2-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15BrFN. It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with a pentan-1-amine chain under controlled conditions to form the final product
Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromo-2-chlorophenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-2-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.
1-(5-Bromo-2-nitrophenyl)pentan-1-amine: Contains a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties .
Biological Activity
1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pentan-1-amine backbone with a phenyl ring substituted by bromine and fluorine atoms. This combination may impart significant pharmacological properties, making it a candidate for further investigation in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{14}BrF, with a molecular weight of approximately 260.15 g/mol. The presence of halogen substituents (bromine and fluorine) on the phenyl ring can enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine. This interaction suggests potential applications in treating mood disorders and other neurological conditions.
Potential Pharmacological Applications:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could impact mood and behavior.
- Antidepressant Properties : Similar compounds have shown potential antidepressant effects, warranting further exploration of this compound's efficacy in mood regulation.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, the following comparison table highlights its structural features alongside related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-(2-Fluorophenyl)propan-1-amine | Fluorophenyl group, propanamine backbone | Potential antidepressant activity |
| 4-Bromo-N-(3-chlorophenyl)butanamide | Brominated aromatic ring, butanamide | Analgesic properties |
| 1-(4-Bromophenyl)butan-1-amine | Brominated phenyl group | Antipsychotic potential |
| 2-(4-Fluorophenyl)propan-2-amines | Fluorinated phenyl group | Exhibits anti-inflammatory effects |
The unique combination of bromine and fluorine substitutions in this compound may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Research into the biological activity of compounds like this compound is still in preliminary stages. However, several studies have provided insights into its potential:
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
FFSOGBGFBCNUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















